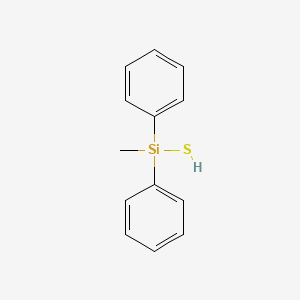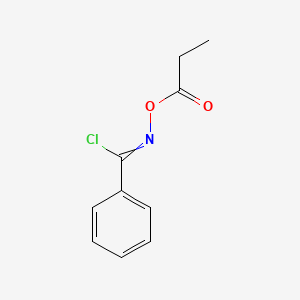
N-(Propanoyloxy)benzenecarboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Propanoyloxy)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity It is an organic compound that contains both an imidoyl chloride group and a propanoyloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propanoyloxy)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with propanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst or under specific conditions to ensure the formation of the desired product. Common methods include:
Direct Acylation: Reacting benzenecarboximidoyl chloride with propanoic acid in the presence of a dehydrating agent.
Esterification: Using propanoyl chloride and benzenecarboximidoyl chloride in the presence of a base to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Propanoyloxy)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Reduction: Reduction of the imidoyl chloride group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acid or base catalysts are often used to facilitate reactions.
Solvents: Organic solvents such as dichloromethane or toluene are commonly used.
Major Products Formed
Amines: Formed through nucleophilic substitution or reduction.
Carboxylic Acids: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
N-(Propanoyloxy)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Propanoyloxy)benzenecarboximidoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The imidoyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparación Con Compuestos Similares
Similar Compounds
N-(Acetoxy)benzenecarboximidoyl chloride: Similar structure but with an acetoxy group instead of a propanoyloxy group.
N-(Butanoyloxy)benzenecarboximidoyl chloride: Contains a butanoyloxy group, leading to different reactivity and properties.
Uniqueness
N-(Propanoyloxy)benzenecarboximidoyl chloride is unique due to its specific ester linkage and the presence of both an imidoyl chloride and a propanoyloxy group
Propiedades
Número CAS |
61101-48-2 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
[[chloro(phenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-9(13)14-12-10(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
HVRXJZKHRYTNMO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)ON=C(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


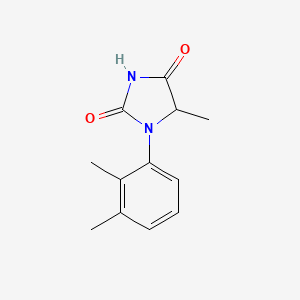
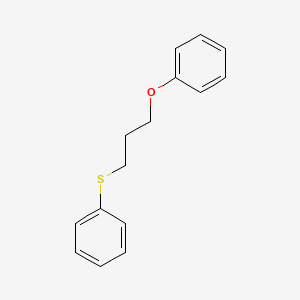
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
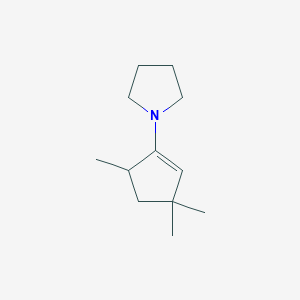




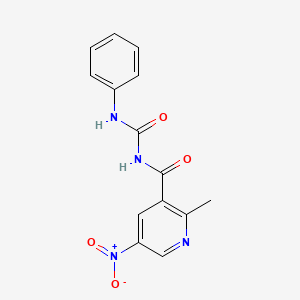
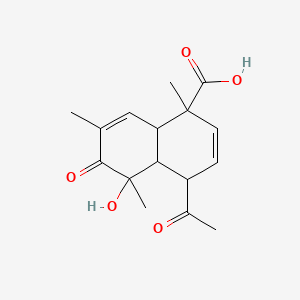

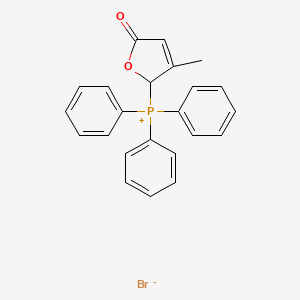
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
